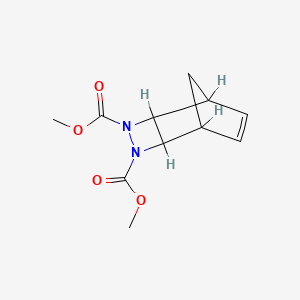
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol is a complex organic compound known for its unique structure and properties. It is a sesquiterpene alcohol derived from natural sources, often found in essential oils. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol typically involves the hydrogenation of cedrene, a naturally occurring sesquiterpene. The process includes:
Hydrogenation: Cedrene is subjected to hydrogenation under high pressure and temperature in the presence of a catalyst such as palladium or platinum.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Cedrene is extracted from natural sources like cedarwood oil.
Catalytic Hydrogenation: The extracted cedrene undergoes catalytic hydrogenation in large reactors.
Separation and Purification: The product is separated and purified using industrial-scale distillation units.
化学反応の分析
Types of Reactions
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: More saturated hydrocarbons.
Substitution Products: Halogenated derivatives.
科学的研究の応用
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the formulation of fragrances, flavors, and other consumer products.
作用機序
The mechanism of action of Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways: The compound can modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Cedrol: A sesquiterpene alcohol with similar structural features.
Cedrene: The precursor used in the synthesis of Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol.
Cedryl Acetate: An ester derivative with distinct properties.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
特性
CAS番号 |
84752-98-7 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-10-ol |
InChI |
InChI=1S/C15H26O/c1-9-7-13(16)15-8-11(9)14(3,4)12(15)6-5-10(15)2/h9-13,16H,5-8H2,1-4H3 |
InChIキー |
SOHGRNINRQNKFM-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2C13CC(C2(C)C)C(CC3O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


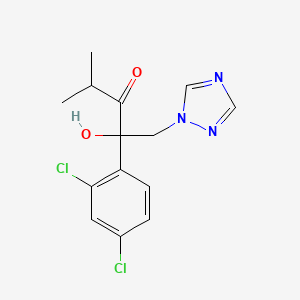
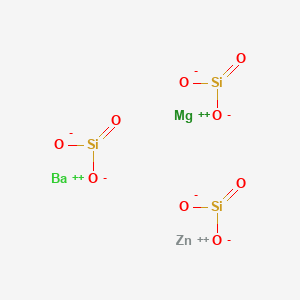
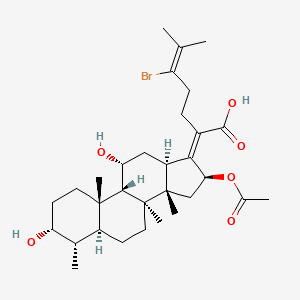
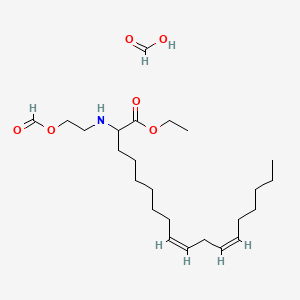
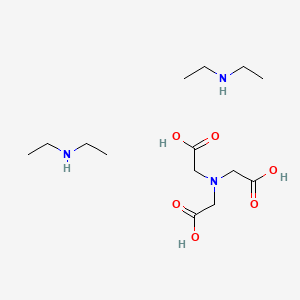
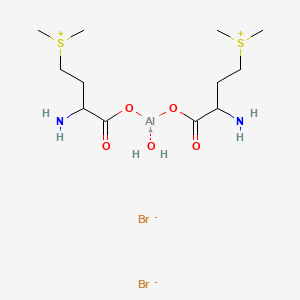
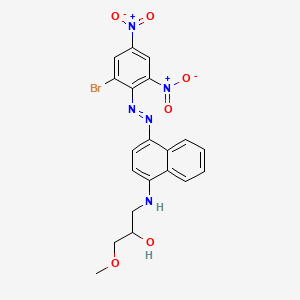
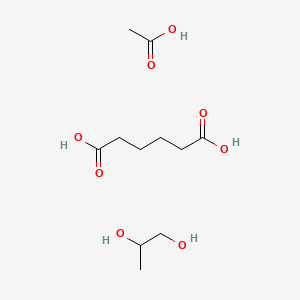
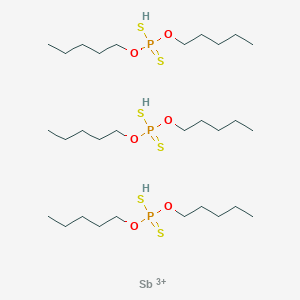
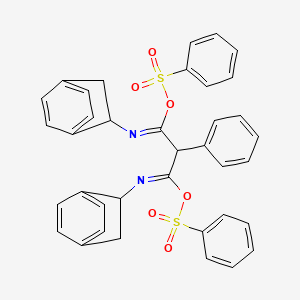

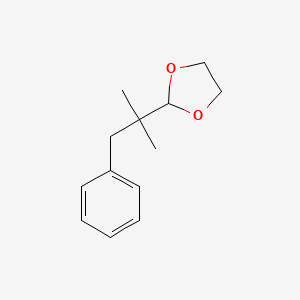
![Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane](/img/structure/B12686587.png)
